N-Benzylpent-4-en-2-amine;hydrochloride
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Overview
Description
N-Benzylpent-4-en-2-amine;hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN It is a derivative of pent-4-en-2-amine with a benzyl group attached to the nitrogen atom, and it exists as a hydrochloride salt
Synthetic Routes and Reaction Conditions:
Reduction of Nitriles: One common synthetic route involves the reduction of nitriles to amines. This can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over platinum.
Amide Reduction: Another method is the reduction of amides, which can be converted into amines using similar reducing agents.
Substitution Reactions: N-Benzylpent-4-en-2-amine can be synthesized through substitution reactions involving benzyl halides and pent-4-en-2-amine.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: N-Benzylpent-4-en-2-amine can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: Substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can produce aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can lead to the formation of different benzyl derivatives.
Scientific Research Applications
N-Benzylpent-4-en-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of amines on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzylpent-4-en-2-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-Benzylpent-4-en-2-amine;hydrochloride is similar to other benzylamine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Benzylamine: A simpler amine without the pent-4-en-2-amine moiety.
N-Benzyl-2-aminopentane: A structural isomer with a different arrangement of atoms.
These compounds share the benzyl group but differ in their chemical structure and properties, leading to different applications and reactivity.
Properties
IUPAC Name |
N-benzylpent-4-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h3-6,8-9,11,13H,1,7,10H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNXKJBIIIKNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)NCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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